2'-Amino-biphenyl-4-carbonitrile

Vue d'ensemble

Description

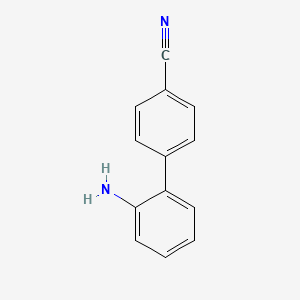

2’-Amino-biphenyl-4-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, characterized by the presence of an amino group at the 2’ position and a nitrile group at the 4 position on the biphenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-carbonitrile typically involves the reaction of 2’-Amino-biphenyl with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2’-Amino-biphenyl-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Amino-biphenyl-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2’-Nitro-biphenyl-4-carbonitrile.

Reduction: Formation of 2’-Amino-biphenyl-4-amine.

Substitution: Formation of halogenated derivatives such as 2’-Amino-4-bromo-biphenyl-4-carbonitrile.

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical industry is one of the primary domains where 2'-amino-biphenyl-4-carbonitrile is explored for its potential as a building block in drug development. The structural features of this compound allow it to interact with various biological targets, making it suitable for:

Material Science Applications

In materials science, this compound has been investigated for its optical properties and potential use in:

- Fluorescent Materials : The compound's fluorescence characteristics can be leveraged in sensor applications. For example, modifications to the biphenyl structure can lead to enhanced fluorescence properties, making it useful in detecting environmental pollutants or biological markers .

- Polymeric Composites : It may serve as a functional monomer in the synthesis of polymers with specific thermal or mechanical properties due to its biphenyl structure.

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Sandmeyer Reaction : This method allows for the introduction of the cyano group onto the biphenyl structure.

- Palladium-Catalyzed Cross-Coupling Reactions : Such reactions can be used to create more complex derivatives that may have enhanced properties for specific applications.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Amino-biphenyl-4-carbonitrile | Amino group at 4-position | Different reactivity due to functional group positioning |

| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Two carboxylic acid groups | Used in metal-organic frameworks for catalysis |

| 4-Methoxy-biphenyl-4-carbonitrile | Methoxy group at 4-position | Exhibits different solubility and reactivity patterns |

This table highlights how variations in functional groups influence the reactivity and potential applications of related compounds.

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, several research findings indicate its relevance:

- Interaction Studies : Research has shown that compounds with similar structures can effectively bind to various biological targets, suggesting that this compound could have similar interactions .

- Fluorescence Properties : Studies on related biphenyl derivatives indicate that modifications can lead to significant changes in fluorescence behavior, which may be applicable in sensing technologies .

Mécanisme D'action

The mechanism of action of 2’-Amino-biphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Aminobiphenyl: Similar structure but lacks the nitrile group.

2-Aminobiphenyl: Similar structure but lacks the nitrile group.

4-Cyanobiphenyl: Similar structure but lacks the amino group.

Uniqueness: 2’-Amino-biphenyl-4-carbonitrile is unique due to the presence of both the amino and nitrile groups on the biphenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in various research applications.

Activité Biologique

2'-Amino-biphenyl-4-carbonitrile (CAS No. 75898-35-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits notable interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism. These interactions may lead to either the inhibition or induction of these enzymes, influencing the metabolic pathways of various substrates. Such modulation can affect the pharmacokinetics of co-administered drugs, making it crucial for understanding its therapeutic potential and toxicity profiles.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect on Activity | Reference |

|---|---|---|

| CYP1A2 | Inhibition | |

| CYP2D6 | Induction | |

| CYP3A4 | Mixed effects |

2. Cellular Effects

The compound influences various cellular processes through modulation of reactive oxygen species (ROS) levels. Increased ROS can lead to oxidative stress, affecting apoptosis and cell proliferation. Studies have shown that this compound can induce cytotoxicity in different mammalian cell lines, which is critical for evaluating its safety and efficacy as a potential therapeutic agent .

Table 2: Cytotoxicity Assays

3. Molecular Mechanism

At the molecular level, this compound acts through several mechanisms:

- Binding to Cytochrome P450 : Alters enzyme conformation and activity.

- Formation of DNA Adducts : Potentially leads to mutations and changes in gene expression.

- Oxidative Stress Induction : Modulates signaling pathways related to cell survival and death .

4. Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is crucial for its long-term biological effects. While it remains stable initially, prolonged exposure can lead to degradation and reduced efficacy. Studies indicate that long-term exposure correlates with sustained oxidative stress and potential cytotoxicity, emphasizing the need for careful dosing regimens in therapeutic applications.

5. Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA and proteins. This metabolic pathway highlights its role in modulating metabolic flux and influencing overall cellular health.

6. Subcellular Localization

This compound localizes mainly in the cytoplasm but can also translocate to the nucleus. This localization is significant as it allows for interaction with nuclear DNA, potentially impacting gene expression directly.

7. Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various disease models:

- Anticancer Activity : In vitro studies demonstrated its ability to inhibit cancer cell proliferation across multiple lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, indicating a possible role in neurodegenerative disease treatment .

Case Study Summary Table

Propriétés

IUPAC Name |

4-(2-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIEIHVZCGCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362756 | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75898-35-0 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75898-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.